

Stability of calcium chromate in acidic and alkaline solutions

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Compound of Interest

Compound Name: Calcium chromate

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Technical Support Center: Calcium Chromate Stability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **calcium chromate**. The information focuses on its stability and behavior in acidic and alkaline solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a **calcium chromate** solution and why might it change?

A1: A solution containing dissolved **calcium chromate** should appear yellow due to the presence of the chromate ion (CrO_4^{2-}). If the solution turns orange upon adding an acid, it indicates a pH-dependent equilibrium shift. In acidic conditions (typically below pH 6), the yellow chromate ions convert to the orange dichromate ion ($\text{Cr}_2\text{O}_7^{2-}$).^{[1][2][3]} This is a reversible process; adding a base will shift the equilibrium back, and the yellow color will return.^{[3][4]}

Q2: How does pH affect the solubility of **calcium chromate**?

A2: **Calcium chromate**'s solubility is highly dependent on pH.

- In acidic solutions: Its solubility significantly increases. The chromate ions react with H^+ ions to form dichromate ions ($\text{Cr}_2\text{O}_7^{2-}$) and subsequently soluble chromic acid (H_2CrO_4).^{[1][5]}

This consumption of chromate ions drives the dissolution of the CaCrO_4 solid according to Le Chatelier's principle. In a sulfuric acid solution with a pH between 1.92 and 4.07, the dissolution can reach 100%.^[5]

- In alkaline solutions: **Calcium chromate** is generally stable.^[1] However, its dissolution ratio shows a gradual increase as the pH rises from 8.5 to 12.^[5]

Q3: Is **calcium chromate** stable in all acidic solutions?

A3: While soluble in most dilute acids, its stability can be compromised by strong acids. For instance, reacting **calcium chromate** with a strong acid like sulfuric acid will not only dissolve the compound but can also lead to the precipitation of calcium sulfate (CaSO_4), which is less soluble, while releasing chromic acid.^{[1][6]}

Q4: What is the solubility product constant (K_{sp}) for **calcium chromate**?

A4: The reported K_{sp} for **calcium chromate** is 7.1×10^{-4} .^{[7][8]} This value indicates that it is sparingly soluble in neutral water.

Troubleshooting Guides

Issue 1: Unexpected color change to orange in my buffered solution.

- Possible Cause: The pH of your buffer system is likely acidic (below 6.0). This has caused the yellow chromate ions (CrO_4^{2-}) to convert to orange dichromate ions ($\text{Cr}_2\text{O}_7^{2-}$).^{[1][2]}
- Solution: Verify the pH of your solution. If a yellow chromate solution is desired, adjust the pH to be neutral or alkaline. The equilibrium is reversible, and raising the pH will convert dichromate back to chromate.^[3]

Issue 2: **Calcium chromate** precipitate fails to form when mixing soluble calcium and chromate salts.

- Possible Cause 1: The solution is too acidic. **Calcium chromate** is highly soluble in acidic conditions.^{[9][10]} If the pH of your solution is low, the precipitate will not form.
 - Solution: Ensure the pH of the final solution is neutral or slightly alkaline. A pH between 7 and 11 is often used to ensure the formation of the chromate precipitate rather than the

more soluble dichromate.[11]

- Possible Cause 2: Insufficient ion concentration. The product of the calcium $[Ca^{2+}]$ and chromate $[CrO_4^{2-}]$ ion concentrations (the ion product, Q) may not have exceeded the solubility product constant ($K_{sp} = 7.1 \times 10^{-4}$).
 - Solution: Recalculate the concentrations of your reactant solutions. You may need to increase the concentration of one or both of the initial salt solutions (e.g., calcium chloride and sodium chromate) to exceed the K_{sp} . [8][12]

Issue 3: A precipitate forms, but it is not the expected yellow **calcium chromate**.

- Possible Cause: If you are using a strong acid, such as sulfuric acid, you may be precipitating a different calcium salt. For example, with sulfuric acid, you could be forming white calcium sulfate ($CaSO_4$). [1][6]
- Solution: Analyze the composition of your reaction mixture. If possible, use an acid that forms a highly soluble calcium salt (e.g., nitric acid or acetic acid) if your goal is simply to dissolve the **calcium chromate**. [13]

Issue 4: The solubility of my **calcium chromate** seems to decrease when I heat the solution.

- Possible Cause: Unlike many salts, **calcium chromate** is one of the compounds that becomes less soluble as the temperature increases. [5][14]
- Solution: If a higher concentration of dissolved **calcium chromate** is required, conduct the experiment at a lower temperature. For preparing saturated solutions, allow the equilibrium to be reached at the desired, cooler temperature.

Quantitative Data Summary

The following table summarizes the key solubility data for **calcium chromate**.

Parameter	Value	Conditions	Reference(s)
Ksp	7.1×10^{-4}	25 °C	[7][8]
Solubility (Anhydrous)	2.25 g / 100 mL	In water at 20 °C	[12]
Solubility (Dihydrate)	16.3 g / 100 mL	In water at 20 °C	[12]
Dissolution in Acid	~100%	H ₂ SO ₄ solution, pH 1.92 - 4.07	[5]
Dissolution in Base	Gradually Increases	pH 8.5 to 12	[5]

Experimental Protocols

Protocol: Determining the Effect of pH on Calcium Chromate Solubility

This protocol outlines a method to qualitatively and quantitatively assess how pH influences the solubility of **calcium chromate**.

1. Materials:

- **Calcium chromate** (CaCrO₄) powder
- Deionized water
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (NaOH)
- pH meter or pH indicator strips
- A series of 250 mL beakers or flasks
- Magnetic stirrer and stir bars
- Filtration apparatus (funnel and filter paper)
- Spectrophotometer

- Cuvettes

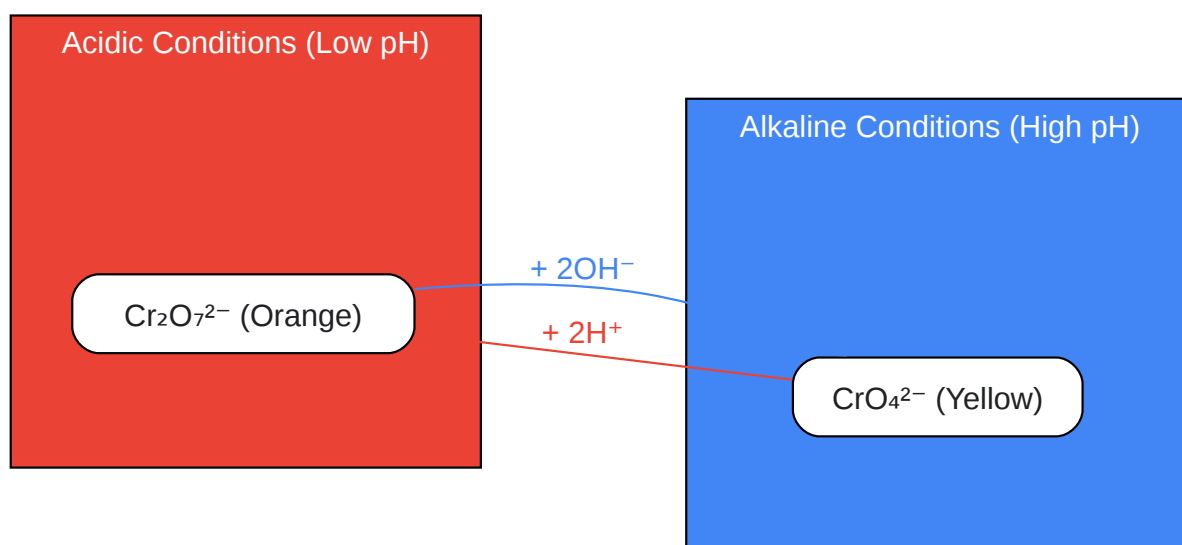
2. Procedure:

- Preparation of Saturated Solutions:
 - Label five 250 mL beakers: "pH 4", "pH 6", "pH 7", "pH 8", and "pH 10".
 - Add 100 mL of deionized water to each beaker.
 - Using 0.1 M HCl and 0.1 M NaOH, carefully adjust the pH of the water in each beaker to its corresponding label value.
 - Add an excess amount of **calcium chromate** powder (e.g., ~1 gram) to each beaker. An excess is needed to ensure a saturated solution, indicated by undissolved solid at the bottom.
 - Place a stir bar in each beaker and stir the solutions at a constant, moderate speed for at least 60 minutes to allow them to reach equilibrium.
- Sample Collection and Analysis:
 - Turn off the stirrer and allow the solid to settle for 10 minutes.
 - Carefully filter each solution using the filtration apparatus to remove all undissolved **calcium chromate**. Collect the clear, colored filtrate.
 - Observe and record the color of each filtrate.
 - To quantify solubility, measure the absorbance of each filtrate using a spectrophotometer at the wavelength of maximum absorbance for the chromate ion (~370 nm).
 - Create a calibration curve using standard solutions of known potassium chromate concentration to determine the concentration of chromate ions in each filtered sample. This concentration is equal to the molar solubility of **calcium chromate** at that specific pH.

3. Safety Precautions:

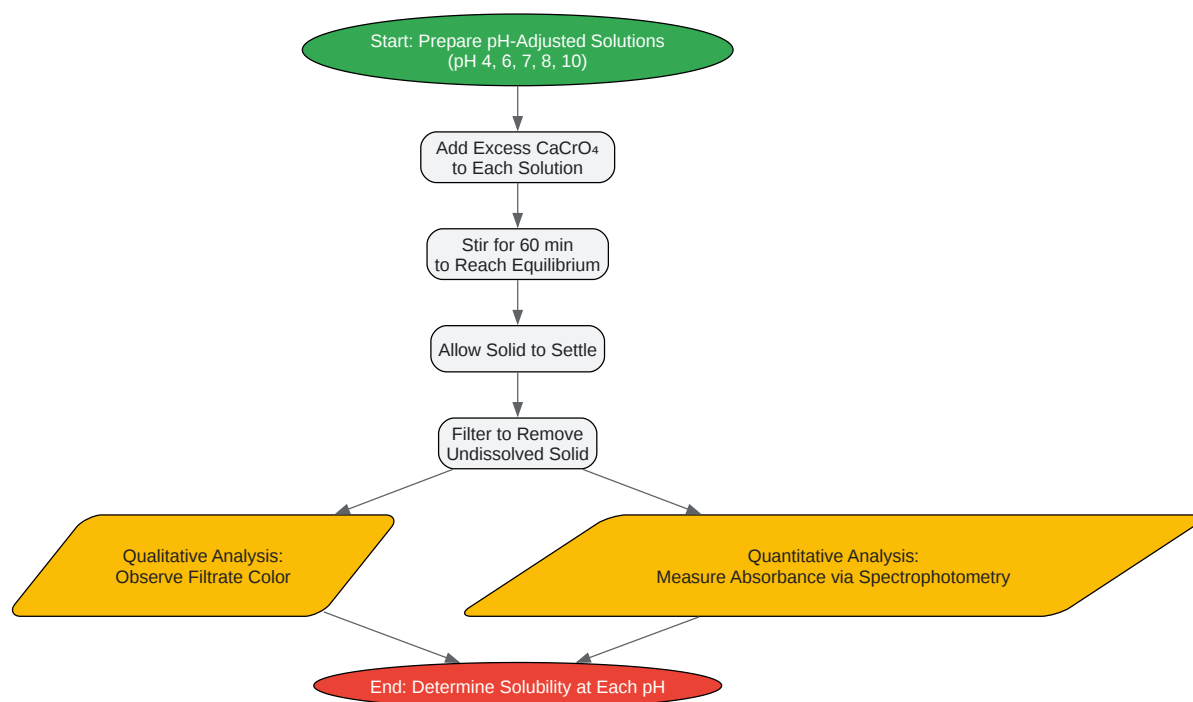
- **Calcium chromate** is a hexavalent chromium compound and is considered toxic and carcinogenic.[6]
- Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[6]
- Dispose of all chromium-containing waste according to your institution's hazardous waste disposal procedures.

Visualizations



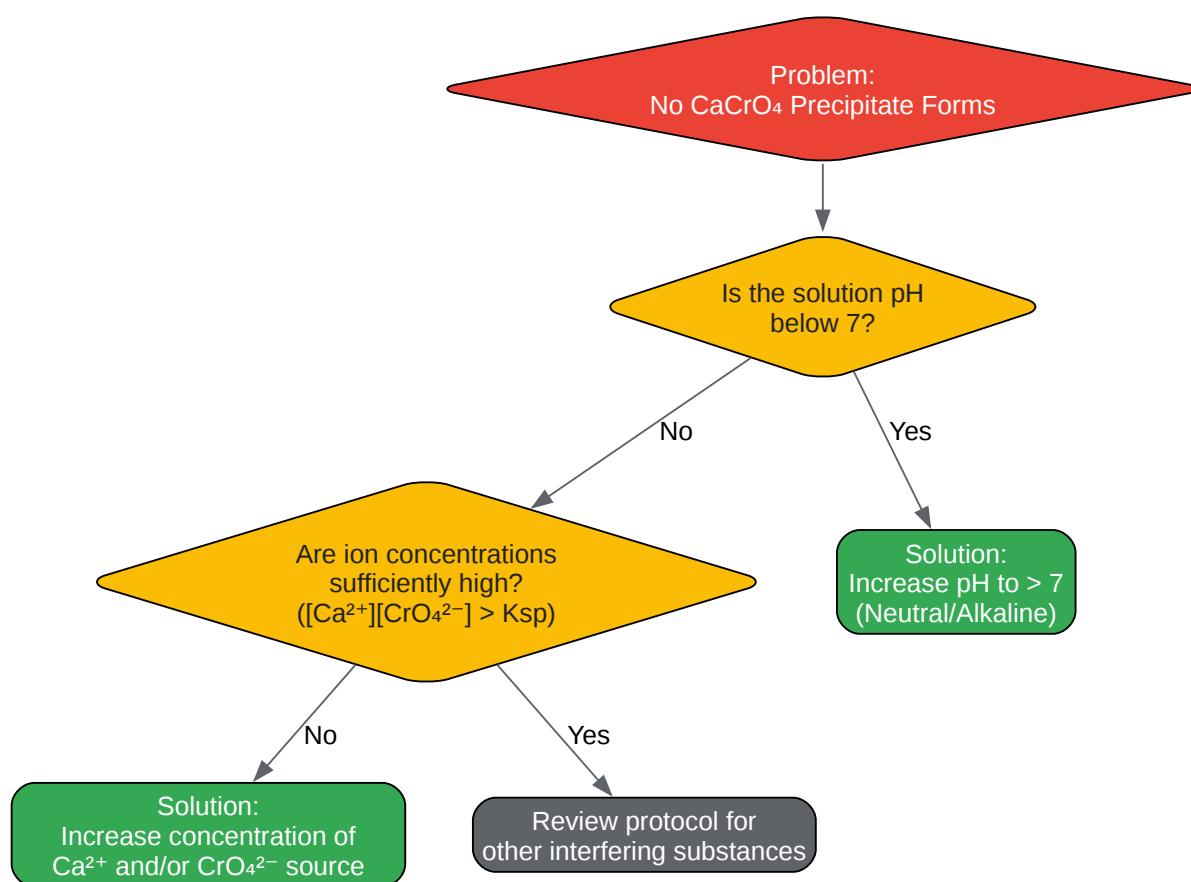
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Caption: Chromate-Dichromate Equilibrium Shift with pH.



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Caption: Workflow for pH-Dependent Solubility Testing.



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Caption: Troubleshooting Guide for Precipitation Issues.

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